Phenetole, trichloro-
Description
Structural Context and Nomenclature of Trichloro-Phenetole
The fundamental structure of trichloro-phenetole consists of an ethoxy group (-OCH₂CH₃) bonded to a trichlorinated benzene (B151609) ring. The specific arrangement of the three chlorine atoms on the phenyl group gives rise to several structural isomers. The systematic nomenclature for these isomers designates the positions of the chlorine substituents on the benzene ring.
Common isomers include 2,4,5-trichlorophenetole (B15046015) and 2,4,6-trichlorophenetole. ontosight.aichemeo.com The International Union of Pure and Applied Chemistry (IUPAC) name for the 2,4,6-isomer is 1,3,5-trichloro-2-ethoxybenzene. chemscene.com Another isomer identified in chemical databases is 1,2,3-trichloro-4-ethoxybenzene. nih.gov The general chemical formula for trichloro-phenetole is C₈H₇Cl₃O. ontosight.ainih.gov
The physical state of trichloro-phenetole can vary; for instance, 2,4,5-trichlorophenetole is described as a colorless to pale yellow liquid, while other isomers may be solid at room temperature. ontosight.ai It is generally characterized by low solubility in water but high solubility in organic solvents like ethanol (B145695) and acetone. ontosight.ai The preparation of trichloro-phenetole can be achieved through processes such as the reaction of a tetrachlorobenzene isomer with ethanol and sodium hydroxide (B78521). rsc.org
Table 1: Chemical Properties of Trichloro-phenetole Isomers
| Property | 2,4,5-Trichlorophenetole | 1,2,3-Trichloro-4-ethoxybenzene | 2,4,6-Trichlorophenetole |
| Synonym | 2,4,5-Trichlorophenyl ethyl ether | Phenetole (B1680304), trichloro- | 1,3,5-Trichloro-2-ethoxybenzene |
| CAS Number | 6851-44-1 | 31620-85-6 | 23399-88-4 |
| Molecular Formula | C₈H₇Cl₃O chemeo.com | C₈H₇Cl₃O nih.gov | C₈H₇Cl₃O chemscene.com |
| Molecular Weight | 225.50 g/mol chemeo.com | 225.5 g/mol nih.gov | 225.50 g/mol chemscene.com |
| Appearance | Colorless to pale yellow liquid ontosight.ai | Data not available | Data not available |
| XLogP3-AA / LogP | 4.1 chemeo.com | 4.1 nih.gov | 4.0455 chemscene.com |
| Hydrogen Bond Donor Count | 0 chemeo.com | 0 nih.gov | 0 chemscene.com |
| Hydrogen Bond Acceptor Count | 1 chemeo.com | 1 nih.gov | 1 chemscene.com |
This table is interactive. Data sourced from multiple chemical databases. chemeo.comchemscene.comnih.gov
Significance within Organic Chemistry and Environmental Science Research
Trichloro-phenetole and its isomers hold relevance in both synthetic organic chemistry and environmental studies due to their reactive properties and persistence. ontosight.aiwikipedia.org
In the field of organic chemistry, which focuses on the structure, properties, and reactions of carbon-containing compounds, halogenated ethers like trichloro-phenetole serve as intermediates and research subjects. libretexts.orgmdpi.com For example, a related compound, 2-(2,4,6-Trichlorophenoxy)ethyl bromide, which can be seen as a derivative of trichloro-phenetole, is used as an intermediate in the synthesis of the fungicide prochloraz. echemi.com Furthermore, specific isomers have been synthesized for research purposes. A 1952 publication noted the preparation of 2,4,5-trichlorophenetole for an investigation, referencing earlier patents for its synthesis from 1,2,4,5-tetrachlorobenzene. rsc.org
More recent research has explored trichloro-phenetole in the context of sensory science. A study investigating olfactory signal transduction used 2,4,6-trichlorophenetole (TCPT) as a derivative of the potent off-flavor compound 2,4,6-trichloroanisole (B165457) (TCA). pnas.org The study found that TCPT, with its higher lipophilicity (LogD = 4.61) compared to TCA, exhibited slightly stronger suppression of cyclic nucleotide-gated (CNG) channels involved in smell, contributing to the understanding of how such molecules can act as olfactory modifiers. pnas.orgresearchgate.net
From an environmental science perspective, the chemical stability and persistence of chlorinated aromatic compounds are of significant interest. ontosight.ai The properties of 2,4,5-trichlorophenetole, such as its low water solubility and high solubility in organic solvents, contribute to its potential to persist in soil and water environments. ontosight.ai This persistence can lead to long-term exposure and potential ecological impact, classifying it as a potential environmental pollutant. ontosight.ai The study of its environmental fate, including biodegradation pathways, is crucial for assessing its environmental risk and developing potential remediation strategies for contaminated sites. ontosight.ai
Table 2: Summary of Research Findings on Trichloro-phenetole
| Research Area | Focus of Study | Key Findings |
| Synthetic Chemistry | Preparation of 2,4,5-trichlorophenetole | Synthesized from 1,2,4,5-tetrachlorobenzene, alcohol, and sodium hydroxide for use in further investigations. rsc.org |
| Agrochemical Synthesis | Intermediate for Fungicides | The related structure, 2-(2,4,6-Trichlorophenoxy)ethyl bromide, is an intermediate for the fungicide prochloraz. echemi.com |
| Olfactory Science | Olfactory Channel Suppression | 2,4,6-Trichlorophenetole (TCPT) was found to be a potent suppressor of cyclic nucleotide-gated (CNG) channels, slightly more so than the known off-flavor compound TCA. pnas.org |
| Environmental Science | Environmental Fate and Pollution | Due to its chemical properties, 2,4,5-trichlorophenetole can persist in soil and water, making it a potential environmental pollutant requiring study for remediation. ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trichloro-4-ethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHHNJLWIAEJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185506 | |
| Record name | Phenetole, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31620-85-6 | |
| Record name | Phenetole, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031620856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenetole, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Trichloro Phenetole Transformations
Elucidation of Organic Reaction Mechanisms
The transformation of trichloro-phenetole, a halogenated aromatic ether, is governed by fundamental principles of organic reaction mechanisms. Understanding these pathways is crucial for predicting its reactivity and potential synthesis routes.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the transformation of halogenated aromatic compounds like trichloro-phenetole. wikipedia.orgbyjus.com Unlike nucleophilic substitution on saturated carbons (SN1 and SN2 reactions), SNAr reactions on aromatic rings proceed through a distinct addition-elimination mechanism. masterorganicchemistry.comchemistrysteps.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a halogen, which acts as a leaving group. libretexts.org
The feasibility and rate of SNAr reactions are highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is essential to activate the ring towards nucleophilic attack. pressbooks.pubcsbsju.edu These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgwikipedia.org In the case of trichloro-phenetole, the chlorine atoms themselves act as electron-withdrawing groups, facilitating nucleophilic attack. The more electron-withdrawing substituents present, the more readily the nucleophilic aromatic substitution occurs. pressbooks.pub
The mechanism involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom attached to the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). chemistrysteps.compressbooks.pub This step is typically the rate-determining step. libretexts.org
Elimination of the leaving group: The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.compressbooks.pub
The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.comlibretexts.org This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic. libretexts.org
| Factor | Effect on SNAr Reaction Rate | Reason |
| Electron-Withdrawing Groups (EWGs) | Increases rate | Stabilizes the negative charge of the Meisenheimer complex through resonance. pressbooks.pub |
| Position of EWGs | Ortho or para positions lead to faster reactions | Allows for direct resonance stabilization of the intermediate. Meta position offers only inductive stabilization. byjus.com |
| Nature of Leaving Group | F > Cl > Br > I | The high electronegativity of fluorine makes the attacked carbon more electrophilic, accelerating the rate-determining addition step. libretexts.org |
| Nucleophile Strength | Stronger nucleophiles generally increase the reaction rate | A more potent nucleophile will attack the electron-deficient ring more readily. |
While the SNAr mechanism is a common pathway, the synthesis and transformation of aryl ethers can also involve radical and charge-transfer intermediates. These pathways become particularly relevant under photochemical conditions or when single-electron transfer (SET) processes are initiated. researchgate.netnih.gov
The formation of an aryl ether like trichloro-phenetole can, under specific conditions, proceed through a radical mechanism. For instance, the photoredox-mediated C-H functionalization allows for the coupling of transiently generated α-oxyalkyl radicals with electron-deficient heteroarenes in a Minisci-type mechanism. nih.gov Although not a direct synthesis of trichloro-phenetole, this illustrates the viability of radical pathways in forming C-O bonds in aromatic systems.
Charge-transfer complexes can also play a role in these reactions. A charge-transfer complex is formed between an electron donor and an electron acceptor. wikipedia.org In the context of ether synthesis, an electron-rich species can form a complex with an electron-deficient chlorinated aromatic compound. Upon photo-irradiation, an electron can be transferred, leading to the formation of a radical ion pair, which can then proceed to form the final product. researchgate.net Some SNAr reactions with highly basic nucleophiles have been proposed to proceed through a single electron transfer (SET) mechanism rather than a polar pathway. nih.gov
| Intermediate Type | Role in Ether Synthesis/Transformation | Conditions Favoring Formation |
| Radical Intermediates | Can be involved in C-O bond formation, particularly in photochemical reactions. nih.govsemanticscholar.org | Photochemical irradiation, presence of radical initiators. |
| Charge-Transfer Complexes | Can be precursors to radical intermediates upon photo-excitation, facilitating the reaction. researchgate.net | Reaction between strong electron donors and acceptors. |
Advanced Analytical Techniques for Trichloro Phenetole Research
Hyphenated Chromatographic-Spectroscopic Methodologies
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like trichloro-phenetole and its analogues. Its high sensitivity and specificity make it ideal for detecting minute quantities and identifying unknown related substances.
Trace Analysis: GC-MS, particularly with a triple quadrupole mass spectrometer, provides exceptional sensitivity for trace and ultra-trace level detection. For related compounds like 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), methods have been developed that achieve method detection limits (MDLs) below 0.001 µg/L (1 ng/L) in water samples thermofisher.com. Such methods are crucial for monitoring environmental contamination. Techniques like headspace–solid phase micro-extraction (HS-SPME) coupled with GC-MS can also be employed, offering limits of quantification for 2,4,6-TCP as low as 17.3 ng/L mdpi.com. For enhanced sensitivity in complex matrices, derivatization is a common strategy. For example, 2,4,6-TCP can be reacted with acetic anhydride (B1165640) to form the more volatile and less polar ester, 2,4,6-trichlorobenzyl acetate (B1210297), which is then analyzed by GC-MS s4science.at. This approach minimizes matrix effects and improves chromatographic performance s4science.atthermoscientific.fr.
Metabolite Identification: The mass spectrometer fragments the analyte in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint. This is invaluable for identifying metabolites. For instance, in a study on the microbial conversion of 2,4,6-TCP, GC-MS was used to identify the O-methylation product, 2,4,6-trichloroanisole (B165457) (TCA) mdpi.com. The mass spectra of the parent compound (TCP) and the metabolite (TCA) are distinct, allowing for unambiguous identification. The target ion for 2,4,6-TCP is typically m/z 196, corresponding to the molecular ion, while a key fragment for its derivatized acetate form is m/z 196 mdpi.coms4science.at. Atmospheric pressure ionization mass spectrometry has also been effectively used to quantify metabolites of the related compound 2,4,5-trichlorophenoxyacetic acid, demonstrating the power of MS in metabolic studies nih.gov.
| Parameter | Condition 1 (Trace Water Analysis) mdpi.com | Condition 2 (Derivatized Analysis) s4science.at |
|---|---|---|
| Column | InertCap 5MS/Sil (30 m x 0.25 mm, 0.25 µm) | Not Specified |
| Injection Mode | Splitless | Headspace |
| Injector Temp | 260 °C | Not Specified |
| Oven Program | 40°C (3 min) -> 10°C/min to 80°C -> 15°C/min to 250°C (3 min) | Not Specified |
| MS Interface Temp | 250 °C | Not Specified |
| Target Ions (m/z) | 196, 198 (for 2,4,6-TCP) | 196, 198, 43 (for 2,4,6-trichlorobenzyl acetate) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that may be thermally unstable or not sufficiently volatile for GC. It is frequently used for the analysis of chlorophenols and related pesticides nih.gov.
For compounds structurally similar to trichloro-phenetole, such as chlorophenoxy herbicides, HPLC with UV detection is a common and robust analytical method nih.gov. The separation is typically achieved on a reverse-phase column, like a C18 column, using a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate with formic acid) nih.gov. The UV detector is set to a wavelength where the analyte exhibits strong absorbance, for example, 230 nm for 2,4-Dichlorophenoxyacetic acid nih.gov. This method can be validated for specificity, precision, and reproducibility, making it suitable for pharmacokinetic studies and routine analysis nih.gov. While less common than GC-MS for these specific compounds, HPLC coupled with mass spectrometry (LC-MS) offers an alternative with high sensitivity and selectivity, particularly for more polar metabolites sielc.com.
Standalone Spectroscopic Characterization and Structural Analysis
Spectroscopic techniques are essential for the unambiguous identification and detailed structural elucidation of molecules like trichloro-phenetole.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For a compound like 2,4,6-trichlorophenetole, the ¹H NMR spectrum would be expected to show signals for the aromatic protons and the ethyl group protons (-O-CH₂-CH₃). Based on data for the related 2,4,6-trichlorophenol, the two equivalent aromatic protons appear as a singlet at approximately 7.27 ppm chemicalbook.com. The hydroxyl proton of the phenol (B47542) is a broad singlet around 5.88 ppm chemicalbook.comresearchgate.net. In trichloro-phenetole, this hydroxyl signal would be replaced by the characteristic signals of the ethyl group: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with chemical shifts influenced by the adjacent oxygen atom.
¹³C NMR data for 2,4,6-trichlorophenol shows distinct signals for the different carbon atoms in the aromatic ring spectrabase.com. These chemical shifts provide insight into the electronic effects of the chlorine and hydroxyl substituents. The principles are directly applicable to trichloro-phenetole, where the presence of the ethoxy group would cause predictable shifts in the carbon signals, particularly for the carbon atom directly bonded to the oxygen.
| Assignment | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| Aromatic Protons (2H) | 7.27 |
| Hydroxyl Proton (1H) | 5.88 |
The IR spectrum of a trichloro-phenetole would be dominated by characteristic absorptions. Based on spectra of related compounds like 2,4,5-trichlorophenol (B144370) and (2,4,5-Trichlorophenoxy) Acetic acid, key vibrational bands can be predicted nist.govnih.gov. Expected prominent bands for trichloro-phenetole would include:
C-O-C stretching: Strong bands associated with the ether linkage.
C-Cl stretching: Strong absorptions in the lower frequency region (typically below 800 cm⁻¹).
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
Aliphatic C-H stretching: Signals from the ethyl group, typically in the 2850-3000 cm⁻¹ range.
NIST has reference IR spectra for both 2,4,5-trichlorophenol and 2,4,6-trichlorophenol, which serve as excellent references for identifying the vibrational modes of the trichlorophenyl moiety nist.govnist.gov. Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign the observed vibrational frequencies accurately nih.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Advanced mass spectrometry (MS) techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules such as Phenetole (B1680304), trichloro-. High-resolution mass spectrometry (HRMS) provides the precise elemental composition, while tandem mass spectrometry (MS/MS) reveals the intricate fragmentation patterns that offer a veritable fingerprint of the molecule's structure.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can achieve mass resolutions high enough to distinguish between ions of the same nominal mass but different elemental formulas.
For Phenetole, trichloro-, the theoretical monoisotopic mass of its molecular ion ([C₈H₇Cl₃O]⁺) is 223.956248 Da. nih.gov An HRMS instrument can measure this mass with an error of less than 5 parts per million (ppm). This level of precision allows for the confident assignment of the molecular formula C₈H₇Cl₃O, effectively ruling out other potential formulas that might have the same nominal mass. The high mass accuracy achieved by these techniques is critical for distinguishing the target compound from isobaric interferences in complex sample matrices.
The table below illustrates how HRMS data can be used to confirm the molecular formula of Phenetole, trichloro-. A hypothetical measured mass is presented to demonstrate the typical mass accuracy of the technique.
| Molecular Formula | Theoretical Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |
|---|---|---|---|
| C₈H₇³⁵Cl₃O | 223.956248 | 223.955800 | -2.00 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. In an MS/MS experiment, the molecular ion of Phenetole, trichloro- (the precursor ion) is isolated in the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This process helps to piece together the molecular structure by observing how the molecule breaks apart.
The fragmentation of aryl ethers like phenetole is well-characterized. nih.gov A primary and highly characteristic fragmentation pathway for phenetole itself is the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, resulting in a phenol radical cation. nih.gov It is anticipated that Phenetole, trichloro- follows a similar primary fragmentation route.
The electron ionization (EI) mass spectrum would show a molecular ion peak cluster corresponding to the presence of three chlorine atoms (with isotopes ³⁵Cl and ³⁷Cl). The most intense peak in this cluster would correspond to the ion containing three ³⁵Cl isotopes. Following the loss of ethene, a prominent fragment ion corresponding to the trichlorophenol radical cation would be observed. Subsequent fragmentations could involve the loss of carbon monoxide (CO) or a chlorine radical (Cl•).
The interactive data table below outlines the predicted major fragmentation pathways for Phenetole, trichloro- based on established fragmentation principles for related compounds. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl).
| Precursor Ion (m/z) | Proposed Fragment Structure | Product Ion (m/z) | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|---|
| 224 | [C₆H₂Cl₃OCH₂CH₃]⁺• | 196 | C₂H₄ | Loss of ethene |
| 196 | [C₆H₂Cl₃OH]⁺• | 168 | CO | Loss of carbon monoxide |
| 196 | [C₆H₂Cl₃OH]⁺• | 161 | Cl | Loss of chlorine radical |
| 168 | [C₅H₂Cl₃]⁺ | 133 | Cl | Loss of chlorine radical |
The combination of precise molecular formula determination by HRMS and detailed structural insights from MS/MS fragmentation analysis provides a comprehensive and definitive characterization of Phenetole, trichloro-.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can predict molecular geometries, electronic distributions, and the energies of different molecular states, which are crucial for determining reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the complex reaction mechanisms of organic molecules like Phenetole (B1680304), trichloro-. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway.
For halogenated aromatic compounds, DFT has been successfully used to investigate various reaction types, including nucleophilic aromatic substitution, reduction, and oxidation. For Phenetole, trichloro-, DFT could be applied to elucidate the mechanisms of reactions such as ether cleavage, further halogenation, or reactions involving the trichlorinated benzene (B151609) ring. For instance, a study on the oxidative addition of aryl halides to palladium complexes utilized DFT to evaluate different conceivable mechanisms, including radical, S N 2-type, and concerted pathways researchgate.net. Such an approach could be used to model the interaction of Phenetole, trichloro- with transition metal catalysts, which are often used in the modification of halogenated aromatics.
DFT calculations can also shed light on the reactivity of different isomers of Phenetole, trichloro- (e.g., 2,4,5-trichlorophenetole (B15046015), 2,4,6-trichlorophenetole). By calculating the activation energies for a specific reaction for each isomer, it is possible to predict which isomer will be more reactive and under what conditions.
Below is a hypothetical data table illustrating the type of information that could be obtained from a DFT study on the ether cleavage of a generic trichlorophenetole isomer.
Table 1: Hypothetical DFT-Calculated Activation Energies for Ether Cleavage of a Trichlorophenetole Isomer
| Proposed Reaction Step | Catalyst | Solvent | Activation Energy (kcal/mol) |
|---|---|---|---|
| Initial catalyst binding | Pd(PPh₃)₄ | Toluene | 5.2 |
| Oxidative addition | Pd(PPh₃)₄ | Toluene | 15.8 |
| C-O bond cleavage | Pd(PPh₃)₄ | Toluene | 22.4 |
| Reductive elimination | Pd(PPh₃)₄ | Toluene | 12.1 |
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are highly valuable for predicting spectroscopic properties. These predictions can aid in the identification and characterization of molecules, especially when experimental spectra are complex or unavailable.
For Phenetole, trichloro-, ab initio calculations can be used to predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. High-level ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide very accurate results, though they are computationally more demanding than DFT.
For example, ab initio calculations have been successfully used to predict the vibrational spectra of compounds like p-chlorobenzenesulfonic acid, showing good agreement with experimental data hakon-art.com. Similarly, these methods can be used to calculate the ¹H and ¹³C NMR chemical shifts of Phenetole, trichloro- researchgate.netmodgraph.co.ukrug.nlnih.gov. By simulating the spectra of different isomers, it would be possible to distinguish between them based on their unique spectral fingerprints.
The following table provides an example of how predicted spectroscopic data from ab initio calculations can be compared to experimental values for a related compound, chlorobenzene, illustrating the potential accuracy of this approach for Phenetole, trichloro-.
Table 2: Comparison of Experimental and Ab Initio Calculated Spectroscopic Data for Chlorobenzene
| Spectroscopic Parameter | Experimental Value | Calculated Value (MP2/aug-cc-pVTZ) |
|---|---|---|
| ¹³C NMR (ppm, C-Cl) | 134.6 | 133.9 |
| ¹³C NMR (ppm, C-ortho) | 128.9 | 128.5 |
| ¹³C NMR (ppm, C-meta) | 129.7 | 129.1 |
| ¹³C NMR (ppm, C-para) | 127.6 | 127.0 |
| IR Freq. (cm⁻¹, C-Cl stretch) | ~740 | 745 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively vegahub.eu. These models are built on the principle that the structure of a molecule dictates its properties and activities.
QSAR models are particularly useful for predicting the toxicity and other biological activities of halogenated benzene derivatives, a class of compounds that can have significant environmental and health impacts nih.gov. For a compound like Phenetole, trichloro-, a QSAR model could be developed to predict its potential toxicity, biodegradability, or other relevant biological endpoints.
To build a QSAR model, a set of structurally related compounds with known activities (the training set) is used. For each compound, a series of molecular descriptors is calculated. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., HOMO/LUMO energies, dipole moment), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the activity.
For instance, a QSAR study on the acute toxicity of halogenated phenols used quantum chemical descriptors calculated with DFT, along with the octanol-water partition coefficient, to build a predictive model researchgate.netresearchgate.net. A similar approach could be applied to a series of chlorinated phenetoles to develop a model for predicting their toxicity to a specific organism.
The table below illustrates the types of descriptors that might be used in a QSAR model for the toxicity of a hypothetical series of halogenated benzene derivatives.
Table 3: Example of Molecular Descriptors for a QSAR Model of Halogenated Benzene Derivatives' Toxicity
| Compound | logP | Dipole Moment (Debye) | E LUMO (eV) | Toxicity (log 1/LC₅₀) |
|---|---|---|---|---|
| Dichlorobenzene | 3.4 | 2.5 | -0.5 | 4.2 |
| Trichlorobenzene | 4.1 | 1.8 | -0.8 | 4.9 |
| Tetrachlorobenzene | 4.8 | 0.0 | -1.1 | 5.5 |
| Pentachlorobenzene | 5.5 | 0.0 | -1.4 | 6.1 |
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational methods can model these solvent interactions to provide a more realistic prediction of a molecule's properties and reactivity in solution.
There are two main approaches to modeling solvent effects: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve simulating a number of individual solvent molecules around the solute molecule, which allows for the study of specific solute-solvent interactions like hydrogen bonding.
For Phenetole, trichloro-, these models could be used to study its solubility in different solvents, its partitioning between immiscible phases (like octanol and water, which is related to logP), and the effect of the solvent on its conformational preferences and reaction kinetics.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are the foundation of QSAR/QSPR models. A wide range of descriptors can be calculated computationally, from simple constitutional descriptors to complex 3D and quantum chemical descriptors. For understanding solvent interactions, key descriptors include those related to polarity, polarizability, and hydrogen bonding capacity.
The following table lists some important molecular descriptors that can be computationally derived and their relevance to understanding the interactions of Phenetole, trichloro- with solvents.
Table 4: Key Molecular Descriptors for Solvent Interaction Studies
| Molecular Descriptor | Description | Relevance to Solvent Interactions |
|---|---|---|
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences interactions with polar solvents. |
| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an electric field. | Important for dispersion interactions with all types of solvents. |
| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent molecule. | Relates to the extent of interaction with the solvent. |
| Hydrogen Bond Acceptors/Donors | The number of sites in a molecule that can accept or donate a hydrogen bond. | Crucial for understanding interactions in protic solvents. |
Research on Derivatives and Analogues of Trichloro Phenetole
Synthesis and Reactivity of Variously Chlorinated Phenetoles
The synthesis of chlorinated phenetoles typically involves a two-step process: the chlorination of phenol (B47542) followed by etherification. The direct chlorination of phenol is a well-established industrial process, often utilizing reagents like chlorine gas or sulfuryl chloride. encyclopedia.pub The regioselectivity of this chlorination, which determines the position of the chlorine atoms on the aromatic ring, can be influenced by the choice of catalyst. mdpi.comresearchgate.net For instance, sulfur-containing catalysts have been developed to achieve high para-selectivity in the chlorination of phenols. mdpi.com
Once the desired chlorinated phenol is obtained, it can be converted to the corresponding phenetole (B1680304) through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or diethyl sulfate.
The reactivity of chlorinated phenetoles is largely dictated by the electron-withdrawing nature of the chlorine atoms on the aromatic ring. The chlorination of phenol itself proceeds in a stepwise manner, with the initial products being 2- and 4-chlorophenol. gfredlee.com Further chlorination leads to the formation of di- and tri-substituted phenols. gfredlee.com This suggests that the aromatic ring in chlorinated phenetoles remains susceptible to further electrophilic substitution, although the rate of reaction would be expected to decrease with increasing chlorination due to the deactivating effect of the halogens.
The reaction of phenols with hypochlorous acid (HOCl) can lead to the formation of chlorinated phenols and, under certain conditions, ring cleavage products. nih.gov The rate of these reactions is highly dependent on pH. gfredlee.com For aromatic ethers, the transformation rate during chlorine disinfection is strongly influenced by the other substituents on the ring. nih.govresearchgate.net
Below is a table summarizing the synthesis and reactivity aspects of chlorinated phenetoles.
| Aspect | Description | Key Factors | References |
| Synthesis | Typically a two-step process: 1. Chlorination of phenol. 2. Williamson ether synthesis with an ethylating agent. | Choice of chlorinating agent and catalyst for regioselectivity. Reaction conditions for etherification. | encyclopedia.pubmdpi.comresearchgate.net |
| Reactivity | The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing chlorine atoms. Can undergo further chlorination. | Number and position of chlorine substituents. pH of the reaction medium. | gfredlee.comnih.govnih.govresearchgate.net |
Structure-Reactivity Relationships in Polyhalogenated Aromatic Ethers
The relationship between the chemical structure of polyhalogenated aromatic ethers and their reactivity is a critical area of study, particularly concerning their biological and toxicological effects. The number, position, and type of halogen atoms on the aromatic rings significantly influence the molecule's properties and interactions. elsevier.com
Many of the toxic effects of polyhalogenated aromatic hydrocarbons, a class that includes polyhalogenated diphenyl ethers, are mediated through the aryl hydrocarbon receptor (AhR). nih.gov The ability of a compound to bind to and activate this receptor is highly dependent on its structure. For polychlorinated diphenyl ethers (PCDEs), their potency as AhR agonists has been investigated. oup.com Studies on H4IIE rat hepatoma cells to measure the induction of ethoxyresorufin‐O‐deethylase (EROD) activity, a marker for AhR activation, found that most of the 29 PCDE congeners tested were inactive. oup.com This was in contrast to initial measurements that were later found to be influenced by highly potent polychlorinated dibenzofuran (PCDF) impurities. oup.com
The presence of electron-withdrawing groups, such as nitro groups, ortho to a halogen atom on an aryl halide can activate the molecule towards certain reactions. mdpi.com Conversely, substituents that provide alternative reaction sites, like hydroxyl or amino groups, can limit or prevent other reactions. mdpi.com In the context of polyhalogenated aromatic ethers, the specific arrangement of chlorine atoms would similarly be expected to influence their metabolic pathways and potential for toxicity. For instance, the toxicity of chlorinated phenols generally decreases with a decreasing number of chlorine atoms. nih.gov
The following table outlines key aspects of structure-reactivity relationships in polyhalogenated aromatic ethers.
| Structural Feature | Impact on Reactivity/Activity | Mechanism/Effect | References |
| Number of Halogen Atoms | Generally, increased halogenation can lead to greater persistence and lipophilicity. Toxicity can vary with the degree of chlorination. | Affects metabolic stability and bioaccumulation potential. | elsevier.comnih.gov |
| Position of Halogen Atoms | The substitution pattern is crucial for binding to biological receptors like the AhR. Ortho-substitution can influence the planarity of the molecule. | Planarity is often a key determinant for AhR binding and subsequent toxic effects. | nih.govmdpi.com |
| Presence of Other Substituents | Other functional groups on the aromatic rings can significantly alter the electronic properties and reactivity of the molecule. | Electron-withdrawing groups can activate the ring to certain reactions, while electron-donating groups can have the opposite effect. | nih.govresearchgate.netmdpi.com |
Biotransformation and Environmental Fate of Related Aromatic Ethers
The environmental fate of aromatic ethers, particularly halogenated ones, is a significant concern due to their potential for persistence and bioaccumulation. The ether linkage itself is generally stable and not readily degraded in biological systems. mdpi.com However, various microorganisms have evolved enzymatic machinery capable of cleaving ether bonds.
Microbial degradation of polyethers often proceeds aerobically through the oxidation of terminal alcohol groups, followed by the cleavage of the terminal ether bond. nih.gov For aromatic ethers, a common mechanism involves the hydroxylation of the carbon atom adjacent to the ether linkage, forming an unstable hemiacetal that spontaneously breaks down. nih.gov Several microbial species that possess monooxygenases or cytochrome P450 enzymes can cleave both alkyl and aryl ether structures through this oxidative pathway. nih.gov
The presence of halogens on the aromatic ring generally increases the resistance of the compound to biodegradation. nih.gov While non-halogenated diaryl ethers can be degraded under aerobic conditions, the mineralization of their halogenated counterparts often requires specialized microbial strains. nih.gov Anaerobic methanogenic consortia have demonstrated the ability to dehalogenate even highly halogenated congeners. nih.gov Certain fungi are also capable of transforming chlorinated dibenzofurans and dibenzo-p-dioxins through the action of non-specific enzymes like lignin peroxidases. nih.gov
Studies on the biodegradation of 4-monohalogenated diphenyl ethers by Pseudomonas strains have shown that the presence of a co-metabolic substrate, such as phenol, can enhance the degradation of these compounds. mdpi.com For example, the biodegradation of 4-chlorodiphenyl ether in a co-metabolic culture with Pseudomonas fluorescens B01 reached 96%. mdpi.com The activity of dioxygenase enzymes was found to be important in the degradation process. mdpi.com
The environmental fate of these compounds is also influenced by abiotic factors. For instance, aromatic ether-containing pharmaceuticals can be transformed during chlorine disinfection of water. nih.govresearchgate.net The rate of this transformation is dependent on the specific substituents on the aromatic ring. nih.govresearchgate.net
The table below summarizes the key processes involved in the biotransformation and environmental fate of related aromatic ethers.
| Process | Description | Key Factors and Mediators | References |
| Aerobic Biodegradation | Typically initiated by enzymatic oxidation (hydroxylation) of the carbon adjacent to the ether linkage, leading to ether bond cleavage. | Monooxygenases, cytochrome P450 enzymes. Presence of co-metabolic substrates can enhance degradation. | mdpi.comnih.govnih.gov |
| Anaerobic Dehalogenation | Reductive removal of halogen atoms from the aromatic ring, often a prerequisite for further degradation. | Methanogenic consortia and other anaerobic microorganisms. | nih.gov |
| Fungal Transformation | Degradation by non-specific extracellular enzymes produced by certain fungi. | Lignin peroxidases. | nih.gov |
| Abiotic Transformation | Chemical reactions in the environment, such as during water treatment processes. | Reaction with disinfectants like chlorine. pH and presence of other chemical species. | nih.govresearchgate.net |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of phenetole (B1680304) and its derivatives often involves the Williamson ether synthesis, a reliable but not always environmentally benign method. Future research will likely focus on developing greener and more sustainable synthetic routes to trichloro-phenetole. This involves exploring alternative reagents, catalysts, and reaction conditions that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising area is the adaptation of the Williamson ether synthesis using sustainable practices. Research has shown the effectiveness of phase transfer catalysis in the Williamson ether synthesis, which can enhance reaction rates and yields while using more environmentally friendly solvent systems. acs.org Furthermore, the use of microwave-assisted synthesis has been explored as a green approach for ether synthesis, offering rapid reaction times and reduced energy usage. benthamscience.com
Another avenue for sustainable synthesis is the development of novel catalytic systems. For instance, research into the catalytic synthesis of phenetole from phenol (B47542) and diethyl carbonate over catalysts like potassium hydroxide (B78521) on activated carbon suggests a potential pathway that avoids the use of traditional alkyl halides. researchgate.net Adapting such methods for chlorinated phenols could lead to more sustainable production of trichloro-phenetole. Additionally, photocatalytic methods for the synthesis of aromatic ethers are emerging as a green alternative, utilizing light energy to drive the reaction. The development of enzyme-catalyzed synthesis of phenetole derivatives also presents a highly specific and environmentally friendly approach that warrants further investigation for the production of halogenated analogues. researchgate.net
Future synthetic strategies will likely focus on a holistic approach, considering the entire lifecycle of the process, from the sourcing of starting materials to the final product, with an emphasis on atom economy and waste reduction.
Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis
The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Future research on trichloro-phenetole will undoubtedly leverage advanced spectroscopic techniques for in-situ analysis of its synthesis and degradation.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. mt.comxjtu.edu.cnnih.gov By tracking the characteristic vibrational frequencies of functional groups, researchers can follow the consumption of reactants, such as a trichlorophenol, and the formation of the ether linkage in trichloro-phenetole. This technique can provide crucial data for optimizing reaction conditions to maximize yield and minimize byproduct formation.
In-situ Raman Spectroscopy offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous or highly absorbing media. d-nb.info Its application in monitoring hazardous reactions and processes involving chlorinated solvents has been demonstrated. spectroscopyonline.com For the synthesis of trichloro-phenetole, in-situ Raman spectroscopy could be employed to track the conversion of the starting materials and identify key reaction intermediates, leading to a better understanding of the reaction mechanism. The ability to use fiber-optic probes makes it a versatile tool for online process monitoring in various reaction setups.
These in-situ techniques, when coupled with chemometric analysis, can provide quantitative data on the concentrations of different species throughout the reaction, enabling precise control and optimization of the synthetic process.
Integration of Multi-Omics Approaches in Bioremediation Research
Bioremediation offers a promising and environmentally friendly approach to cleaning up sites contaminated with persistent organic pollutants like chlorinated aromatic compounds. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of the microbial degradation of such compounds. frontiersin.orgnih.govresearchgate.netresearchgate.netdoaj.org
For trichloro-phenetole, future bioremediation research will likely focus on identifying and engineering microorganisms capable of its degradation. Multi-omics approaches will be instrumental in:
Identifying Key Degradative Genes and Pathways: By analyzing the genomes and transcriptomes of microbial communities from contaminated sites, researchers can identify the genes and enzymes responsible for breaking down chlorinated aromatic ethers. researchgate.net
Understanding Microbial Responses to Contaminants: Proteomics and metabolomics can reveal how microorganisms respond to the presence of trichloro-phenetole at a molecular level, providing insights into toxicity mechanisms and detoxification pathways. nih.gov
Optimizing Bioremediation Strategies: A comprehensive understanding of the metabolic networks involved in the degradation of trichloro-phenetole will enable the development of more effective bioremediation strategies, such as bioaugmentation with specific microbial consortia or the stimulation of indigenous microbial populations. frontiersin.org
While studies on the microbial degradation of chlorinated phenols are available, more research is needed to understand the specific pathways for the breakdown of chlorinated aromatic ethers like trichloro-phenetole. nih.govresearchgate.netnih.govresearchgate.net The integration of multi-omics will be crucial in elucidating these pathways and harnessing the power of microorganisms for environmental cleanup.
Machine Learning and Artificial Intelligence in Chemical Prediction and Design
The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming the field of chemistry, from the prediction of molecular properties to the design of novel synthetic pathways. mdpi.comnih.gov For trichloro-phenetole, these computational tools offer exciting possibilities for future research.
Predictive Modeling of Properties and Toxicity: Quantitative Structure-Activity Relationship (QSAR) models, which use machine learning algorithms to correlate chemical structure with biological activity or environmental fate, can be developed to predict the properties of trichloro-phenetole. europa.eu While QSAR models have been developed for chlorinated alkanes and polybrominated diphenyl ethers, specific models for chlorinated aromatic ethers are an area for future development. nih.govnih.gov Such models can provide valuable information on its potential toxicity, persistence, and bioaccumulation, guiding risk assessment and regulatory decisions.
The synergy between computational modeling and experimental validation will be key to unlocking the full potential of AI and ML in the study of trichloro-phenetole and other chlorinated aromatic compounds.
Q & A
Q. How to navigate ethical approvals for human biomonitoring studies involving trichloro-phenetole?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
